N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,4-diamine
Description
N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,4-diamine is a cyclohexane-1,4-diamine derivative featuring benzyl, ethyl, and methyl substituents on its nitrogen atoms. This compound is listed in specialty chemical catalogs (e.g., CymitQuimica) for research applications, though specific biological or industrial uses remain underexplored in the literature .
Properties
IUPAC Name |
4-N-benzyl-4-N-ethyl-1-N-methylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-18(13-14-7-5-4-6-8-14)16-11-9-15(17-2)10-12-16/h4-8,15-17H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNRGXJYBTZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCC(CC2)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Benzylation and Ethylation
The first step involves selectively alkylating one amine group of cyclohexane-1,4-diamine. Benzyl chloride is reacted with the diamine in anhydrous ethanol under reflux, followed by ethyl bromide to introduce the ethyl group:
Reaction Conditions :
Methylation of the Secondary Amine
The remaining amine group is methylated using methyl iodide in the presence of a mild base (e.g., potassium carbonate) to avoid quaternary ammonium salt formation:
Challenges :
-
Competing over-alkylation: Controlled stoichiometry (1:1 molar ratio of amine to methyl iodide) minimizes this.
Reductive Amination Approach
An alternative method employs reductive amination to introduce the methyl group. Here, the secondary amine (N-Benzyl-N-ethyl-cyclohexane-1,4-diamine) reacts with formaldehyde under hydrogenation conditions:
Advantages :
Limitations :
Protective Group Strategies
To enhance regioselectivity, one amine group is protected before alkylation. The Boc (tert-butoxycarbonyl) group is commonly used:
Boc Protection and Sequential Alkylation
-
Protection :
-
Benzylation/Ethylation :
-
Deprotection and Methylation :
Yield Improvement : 75–85% overall yield due to reduced side reactions.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Stepwise Alkylation | Ethanol, NaHCO₃, 60–80°C | 50–60% | ≥95% | Simplicity; no specialized catalysts |
| Reductive Amination | Pd/C, H₂, MeOH | 70–80% | ≥98% | Higher efficiency; fewer steps |
| Protective Group Strategy | Boc anhydride, CH₂Cl₂, HCl | 75–85% | ≥97% | Enhanced regioselectivity |
Optimization and Scalability
Solvent Effects
Catalytic Enhancements
-
Phase-transfer catalysts (e.g., TBAB) : Accelerate alkylation in biphasic systems.
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Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours for methylation steps.
Industrial and Research Applications
While primarily a research chemical, this compound’s synthesis informs broader methodologies for:
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride, ethyl bromide, and methyl iodide in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Research indicates that it can modulate enzyme kinetics, which is crucial for understanding its therapeutic potential. For example, a study demonstrated that this compound inhibited a key enzyme in the glycolytic pathway, leading to altered substrate turnover rates.
Protein Binding Studies
N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,4-diamine exhibits strong binding affinity for certain proteins, which can significantly affect drug pharmacokinetics and therapeutic efficacy. Binding studies have shown that it interacts with various protein targets, suggesting its utility in drug design and development.
Anticancer Activity
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines through mechanisms involving apoptosis induction. Case studies have reported its effectiveness against breast and colon cancer cell lines, highlighting its potential as an anticancer agent.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against Gram-positive bacteria. This property suggests possible applications in developing new antibiotic agents.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Enzyme Kinetics : A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways.
- Anticancer Activity : Investigations suggested that it may induce apoptosis in cancer cell lines.
- Antimicrobial Properties : Some research indicates activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-N’-methyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexane-1,4-diamine Derivatives
a) N1-Methylcyclohexane-1,4-diamine (CID 21938416)
- Molecular Formula : C₇H₁₆N₂
- Molecular Weight : 128.22 g/mol
- Substituents : Single methyl group on one nitrogen.
- Key Differences : The absence of bulky benzyl/ethyl groups reduces steric hindrance and lipophilicity compared to the target compound. This simpler derivative may exhibit higher solubility in polar solvents .
b) trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine
- Substituents : Bulky xanthenyl groups.
- Applications : Demonstrated as a host compound for xylene and ethylbenzene separation due to its planar aromatic substituents, which create cavities for guest molecules. The target compound’s benzyl/ethyl groups may offer similar host capabilities but with smaller cavity sizes .
Benzene-1,4-diamine Derivatives
a) 1-N-Benzyl-1-N-methylbenzene-1,4-diamine
- Molecular Formula : C₁₄H₁₆N₂
- Molecular Weight : 212.29 g/mol
- Substituents : Benzyl and methyl groups on a benzene backbone.
- However, the cyclohexane backbone in the target compound reduces planarity, limiting such applications .
b) N,N′-Di(naphthalen-2-yl)-N,N′-diphenylbenzene-1,4-diamine
Ethylenediamine Derivatives
a) N,N′-Dibenzylethylenediamine (Benzathine benzylpenicillin)
- Applications: Forms stable salts with antibiotics (e.g., penicillin).
b) N,N′-Diethyl-1,4-butanediamine
Data Table: Structural and Functional Comparison
Key Research Findings
- Host-Guest Chemistry: Bulky substituents (e.g., xanthenyl) enhance host capabilities for aromatic guests, suggesting that the target compound’s benzyl groups could be tailored for similar separation technologies .
- Pharmaceutical Relevance : Ethylenediamine derivatives are widely used in drug formulations, whereas cyclohexane analogs like the target compound may offer improved metabolic stability due to reduced flexibility .
Biological Activity
N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,4-diamine (commonly referred to as NBECD) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
NBECD is characterized by the presence of a cyclohexane ring substituted with amine groups. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₅H₂₄N₂
- Key Functional Groups :
- Primary and secondary amines
- Benzyl and ethyl substituents
The unique substitution pattern of NBECD contributes to its distinct chemical reactivity and biological properties.
The biological activity of NBECD is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may function through several mechanisms:
- Enzyme Inhibition : NBECD has been shown to inhibit specific enzymes involved in cell proliferation, which is critical for its anticancer properties. The exact enzymes targeted remain under investigation, but preliminary studies suggest a role in modulating pathways related to cancer cell growth.
- Receptor Binding : The compound may also bind to certain receptors, affecting signal transduction pathways that regulate cellular functions. This interaction could lead to altered cellular responses, particularly in cancerous cells.
Antimicrobial Properties
NBECD has demonstrated potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial drug.
Anticancer Activity
Several studies have highlighted the anticancer potential of NBECD:
- In Vitro Studies : Laboratory tests have shown that NBECD exhibits cytotoxic effects against several cancer cell lines. For instance, it has been effective against breast cancer cell lines like MDA-MB-231 and MCF7, indicating its potential use in cancer therapy .
- In Vivo Studies : Animal models have further validated the anticancer effects observed in vitro. These studies suggest that NBECD can reduce tumor size and inhibit metastasis in aggressive cancer models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of NBECD against common pathogens. The results indicated that NBECD inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as a novel antimicrobial agent.
Case Study 2: Cancer Treatment
In a recent investigation, NBECD was tested on mice with transplanted tumors. The treatment led to significant reductions in tumor volume compared to control groups. Histological analyses revealed decreased cell proliferation and increased apoptosis in treated tumors, supporting its role as an effective anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Benzyl-N-ethyl-benzene-1,4-diamine | Benzene ring with two amines | Primarily studied for antimicrobial properties |
| N-Benzyl-N-methyl-benzene-1,4-diamine | Contains a methyl group instead of ethyl | Exhibits different reactivity patterns |
| N-Benzyl-N-ethyl-cyclohexane-1,2-diamine | Cyclohexane ring with different substitution | May show different physical properties due to cyclic structure |
NBECD's unique structural features differentiate it from similar compounds, potentially enhancing its biological activity and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
